molecular formula C13H6ClFN4S2 B14941861 6-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14941861
M. Wt: 336.8 g/mol
InChI Key: BMGOHTFPGWNVGG-UHFFFAOYSA-N
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Description

6-(3-Chloro-4-fluorophenyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique combination of triazole and thiadiazole rings. These types of compounds are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-chloro-4-fluorophenyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved by reacting an appropriate hydrazine derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Formation of the Thiadiazole Ring: This step involves the cyclization of a thiosemicarbazide derivative with a suitable reagent such as phosphorus oxychloride or sulfuric acid.

    Coupling of the Rings: The final step involves coupling the triazole and thiadiazole rings with the appropriate phenyl and thienyl substituents under controlled conditions, often using a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions could target the nitrogens in the triazole ring.

    Substitution: The aromatic rings (phenyl and thienyl) may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

6-(3-Chloro-4-fluorophenyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been investigated for various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal activities.

    Medicine: Potential anticancer properties and as a lead compound for drug development.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it might inhibit a key enzyme in a microbial pathway, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Chlorophenyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(4-Fluorophenyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The presence of both chlorine and fluorine atoms on the phenyl ring in 6-(3-chloro-4-fluorophenyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may confer unique electronic properties, potentially enhancing its biological activity compared to similar compounds.

Properties

Molecular Formula

C13H6ClFN4S2

Molecular Weight

336.8 g/mol

IUPAC Name

6-(3-chloro-4-fluorophenyl)-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H6ClFN4S2/c14-8-6-7(3-4-9(8)15)12-18-19-11(10-2-1-5-20-10)16-17-13(19)21-12/h1-6H

InChI Key

BMGOHTFPGWNVGG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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